molecular formula C29H27N3O5 B13386432 Fmoc-His(pi-Bom)-OH

Fmoc-His(pi-Bom)-OH

Cat. No.: B13386432
M. Wt: 497.5 g/mol
InChI Key: CJBFCDKGOPEUOF-UHFFFAOYSA-N
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Description

Fmoc-His(pi-Bom)-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(benzyloxy)methyl]-L-histidine, is a derivative of histidine. This compound is commonly used in peptide synthesis due to its ability to protect the histidine side chain during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-His(pi-Bom)-OH typically involves the protection of the histidine side chain with a benzyloxymethyl (Bom) group. The Fmoc group is then introduced to protect the amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-His(pi-Bom)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Bom groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group, while hydrogenation or acidic conditions can remove the Bom group.

    Coupling: Reagents like DIC, NHS, and HOBt (1-Hydroxybenzotriazole) are used to facilitate peptide bond formation.

Major Products Formed

The primary products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry

Fmoc-His(pi-Bom)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.

Medicine

In medicine, these peptides are explored for their potential as therapeutic agents, including antimicrobial peptides and peptide-based vaccines.

Industry

Industrially, this compound is used in the production of custom peptides for pharmaceuticals, diagnostics, and biochemical research.

Mechanism of Action

The mechanism of action of Fmoc-His(pi-Bom)-OH primarily involves its role as a protected histidine derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Bom group protects the imidazole side chain of histidine. These protective groups are removed under specific conditions to yield the desired peptide.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-His(Trt)-OH: Another histidine derivative with a trityl group protecting the imidazole side chain.

    Fmoc-His(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for side chain protection.

Uniqueness

Fmoc-His(pi-Bom)-OH is unique due to the Bom group’s stability under various conditions, making it suitable for complex peptide synthesis where other protecting groups might fail.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBFCDKGOPEUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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